molecular formula C15H12F3NO2 B2745020 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 1172908-97-2

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Cat. No.: B2745020
CAS No.: 1172908-97-2
M. Wt: 295.261
InChI Key: OZCNVZXYMLFJEQ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is a fluorinated organic compound with the molecular formula C15H12F3NO2. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. Fluorinated compounds are often of interest in various fields, including medicinal chemistry, due to their unique properties such as increased metabolic stability and altered electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of 4-fluorophenoxyethylamine: This can be achieved by reacting 4-fluorophenol with ethylene oxide in the presence of a base to form 2-(4-fluorophenoxy)ethanol, which is then converted to 2-(4-fluorophenoxy)ethylamine using a suitable amination reagent.

    Acylation: The 2-(4-fluorophenoxy)ethylamine is then acylated with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an aniline derivative.

    Oxidation: Oxidation of the amide group can yield carboxylic acids.

    Reduction: Reduction of the amide group can yield amines.

    Hydrolysis: Hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Scientific Research Applications

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those that benefit from the presence of fluorine atoms to enhance metabolic stability and bioavailability.

    Biological Studies: It can be used in studies to understand the effects of fluorinated compounds on biological systems, including enzyme interactions and receptor binding.

    Material Science: The compound can be used in the development of new materials with unique properties, such as increased resistance to degradation.

    Agricultural Chemistry: Fluorinated compounds are often used in the development of agrochemicals due to their enhanced stability and efficacy.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is unique due to its specific combination of fluorine atoms and the phenoxyethyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields where fluorinated compounds are advantageous.

Properties

IUPAC Name

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-11-2-4-12(5-3-11)21-8-7-19-15(20)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCNVZXYMLFJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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